N-(tert-Butyl)-2-methyl-6-((trimethylsilyl)ethynyl)isonicotinamide
CAS No.:
Cat. No.: VC15793969
Molecular Formula: C16H24N2OSi
Molecular Weight: 288.46 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H24N2OSi |
|---|---|
| Molecular Weight | 288.46 g/mol |
| IUPAC Name | N-tert-butyl-2-methyl-6-(2-trimethylsilylethynyl)pyridine-4-carboxamide |
| Standard InChI | InChI=1S/C16H24N2OSi/c1-12-10-13(15(19)18-16(2,3)4)11-14(17-12)8-9-20(5,6)7/h10-11H,1-7H3,(H,18,19) |
| Standard InChI Key | OYDHXKQSRKMTOG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=N1)C#C[Si](C)(C)C)C(=O)NC(C)(C)C |
Introduction
Chemical Identity and Structural Features
N-(tert-Butyl)-2-methyl-6-((trimethylsilyl)ethynyl)isonicotinamide (CAS: 2095616-87-6) has the molecular formula C₁₆H₂₄N₂OSi and a molecular weight of 288.46 g/mol. Its IUPAC name is N-tert-butyl-2-methyl-6-(2-trimethylsilylethynyl)pyridine-4-carboxamide. The compound’s structure comprises:
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A pyridine ring substituted at the 2-position with a methyl group.
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A carboxamide group at the 4-position, where the nitrogen is bonded to a tert-butyl moiety.
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A trimethylsilyl-protected ethynyl group at the 6-position .
The canonical SMILES representation is CC1=CC(=CC(=N1)C#CSi(C)C)C(=O)NC(C)(C)C, and its X-ray crystallography data (if available) would confirm the planar geometry of the pyridine ring and the spatial arrangement of substituents .
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis of N-(tert-Butyl)-2-methyl-6-((trimethylsilyl)ethynyl)isonicotinamide typically involves multi-step protocols:
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Pyridine Core Functionalization: Starting from 2-methyl-6-bromoisonicotinic acid, a Sonogashira coupling introduces the TMS-ethynyl group using trimethylsilylacetylene and a palladium catalyst.
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Amide Formation: The carboxylic acid intermediate is activated (e.g., using EDCI/HOBt) and coupled with tert-butylamine to form the carboxamide .
Example Reaction Conditions:
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Sonogashira Coupling: Pd(PPh₃)₂Cl₂, CuI, TMS-acetylene, in THF/Et₃N at 60°C.
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Amidation: EDCI (1.2 eq), HOBt (1.1 eq), DIPEA (3 eq) in DCM at room temperature .
Structural Modifications
The TMS-ethynyl group serves as a protected alkyne, enabling further derivatization:
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Deprotection: Treatment with TBAF or K₂CO₃/MeOH removes the TMS group, yielding a terminal alkyne for click chemistry (e.g., azide-alkyne cycloaddition).
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Cross-Coupling Reactions: Suzuki-Miyaura or Heck reactions modify the pyridine ring for targeted applications .
Physicochemical Properties
Applications in Research
Organic Synthesis
The compound’s ethynyl and amide functionalities make it a versatile intermediate:
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Click Chemistry: After deprotection, the terminal alkyne participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles, valuable in bioconjugation.
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Heterocyclic Chemistry: Serves as a precursor for imidazo[1,2-a]pyridines, a scaffold prevalent in antiviral and anticancer agents .
Future Directions
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Biological Profiling: Evaluate inhibitory activity against cancer-related targets (e.g., HDACs, kinases).
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Material Science: Incorporate into metal-organic frameworks (MOFs) via coordination chemistry.
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Sustainable Synthesis: Develop flow-chemistry protocols to optimize yield and reduce waste.
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